The synthesis of [1,3,2]dioxaborinan-2-ol typically involves the reaction of boronic acids or boronic esters with diols. A common synthetic route includes the reaction of boronic acid with ethylene glycol under acidic conditions to facilitate the formation of the dioxaborinane ring. This process is generally conducted in an inert atmosphere to minimize oxidation and prevent side reactions.
Industrial production mirrors these laboratory methods but is scaled up with stringent quality controls to ensure consistency in the final product .
The molecular structure of [1,3,2]dioxaborinan-2-ol can be described as follows:
This structure allows for various interactions with biomolecules, enhancing its applications in medicinal chemistry .
[1,3,2]Dioxaborinan-2-ol participates in several significant chemical reactions:
These reactions are crucial in organic synthesis and material science .
The mechanism of action for [1,3,2]dioxaborinan-2-ol primarily revolves around its ability to form complexes with various substrates due to its electron-deficient boron atom and nucleophilic hydroxyl group.
This mechanism underlies its utility in synthetic organic chemistry and drug development .
The physical and chemical properties of [1,3,2]dioxaborinan-2-ol are essential for its application in various fields:
These properties contribute to its behavior in chemical reactions and applications in synthesis and material science .
[1,3,2]Dioxaborinan-2-ol has diverse applications:
The systematic IUPAC name "[1,3,2]Dioxaborinan-2-ol" provides precise structural information about this heterocyclic compound. The root term "dioxaborinane" denotes a six-membered saturated ring containing two oxygen atoms and one boron atom, while the numerical prefix "[1,3,2]" specifies the relative positions of these heteroatoms within the ring system (oxygen atoms at positions 1 and 3, boron at position 2). The suffix "-2-ol" indicates the presence of a hydroxyl group directly attached to the boron atom at position 2. This compound has the molecular formula C₃H₇BO₃ and is registered under PubChem CID 17888291 [1].
Structurally, [1,3,2]Dioxaborinan-2-ol belongs to the broader class of cyclic boronic esters (boronates) where boron is incorporated within a heterocyclic framework. The boron atom exhibits trigonal planar geometry in its neutral state but adopts tetrahedral coordination when forming the hydroxyl derivative. The ring system consists of a six-membered 1,3,2-dioxaborinane scaffold with the following key features:
Table 1: Key Structural Parameters of [1,3,2]Dioxaborinan-2-ol
Structural Feature | Description | Chemical Significance |
---|---|---|
Molecular Formula | C₃H₇BO₃ | Defines elemental composition and molecular weight (101.90 g/mol) |
Boron Coordination | Tetrahedral | Enhanced stability versus trigonal planar boronic acids |
Functional Group | Borinic acid with intramolecular esterification | Unique reactivity profile for nucleophilic additions |
Heteroatom Arrangement | 1-Oxygen, 2-Boron, 3-Oxygen | Creates a stable boronate ester ring system |
Classification | Secondary cyclic alcohol | Influences hydrogen-bonding capacity and acidity |
The hydroxyl group attached to boron classifies this compound as an organoboron alcohol. Unlike carbon-based alcohols where the hydroxyl group is bound to an sp³ hybridized carbon atom, the boron-bound hydroxyl exhibits enhanced Brønsted acidity due to the boron atom's electron-deficient nature. This acidity enables deprotonation at physiological pH ranges, facilitating interactions with biological targets through reversible covalent bond formation. The compound can be formally derived from the condensation of boronic acid (B(OH)₃) with 1,3-propanediol, resulting in a cyclic ester with improved hydrolytic stability compared to its acyclic counterparts [5] [6].
The development of [1,3,2]dioxaborinane derivatives emerged from foundational research into boron heterocycles during the mid-20th century. Initial synthetic investigations focused on creating stable boron-containing ring systems for materials science applications, particularly as ligands in coordination chemistry and as flame retardants. The first reported synthesis of simple dioxaborinane derivatives dates to the 1950s, when researchers explored the condensation reactions between diols and boric acid or its esters. These early studies established the fundamental reactivity patterns and stability profiles of these heterocycles but did not extensively explore their biological potential [2].
A significant advancement occurred in the 2000s with the discovery that boron heterocycles could serve as pharmacologically active agents. The FDA approval of bortezomib in 2003 (a boronic acid dipeptide derivative for multiple myeloma treatment) validated boron-containing compounds as viable drug candidates and stimulated research into structurally related systems, including [1,3,2]dioxaborinanes [2] [7]. This breakthrough demonstrated that boron's unique ability to form reversible covalent bonds with biological nucleophiles could be harnessed for targeted therapies.
Table 2: Historical Timeline of Key Developments for Boron Heterocycles Including [1,3,2]Dioxaborinanes
Time Period | Development Milestone | Impact on [1,3,2]Dioxaborinan-2-ol Research |
---|---|---|
1950s-1960s | First syntheses of simple dioxaborinane derivatives | Established fundamental synthetic methodologies and structural characterization techniques |
Early 2000s | FDA approval of bortezomib (2003) | Validated boron-containing compounds as therapeutic agents, stimulating interest in boron heterocycles |
2010-2014 | Development of tavaborole (AN2690) | Demonstrated clinical potential of oxaborole ring systems, encouraging exploration of related dioxaborinanes |
2014 | FDA approval of tavaborole for onychomycosis | Provided clinical proof-of-concept for boron-based antifungal agents targeting tRNA synthetases |
2022-Present | Synthesis of complex dioxaborinane derivatives | Expansion into antimicrobial and anticancer applications with structure-activity relationship studies |
The most substantial advancement for this chemical class came with the development of tavaborole (AN2690), an oxaborole antifungal agent approved by the FDA in 2014 for onychomycosis treatment. Though tavaborole contains a five-membered oxaborole ring rather than a six-membered dioxaborinane, its mechanism of action—inhibition of fungal leucyl-transfer ribonucleic acid (tRNA) synthetase through boron-mediated adenosine triphosphate (ATP) binding—highlighted the therapeutic potential of boron heterocycles targeting amino acid transfer ribonucleic acid (tRNA) synthetases [4] [7]. This discovery prompted investigations into structurally analogous systems, including [1,3,2]dioxaborinanes, to determine whether similar biological activities could be achieved with expanded ring systems.
Recent advancements (2022-2025) have focused on synthesizing and evaluating novel derivatives of [1,3,2]dioxaborinane for diverse therapeutic applications. Modern synthetic approaches, including Miyaura borylation and transition-metal-catalyzed coupling reactions, have enabled the preparation of structurally complex analogs previously inaccessible through traditional condensation methods. These compounds are being evaluated against Mycobacterium tuberculosis, dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes), and various cancer cell lines, demonstrating the continued relevance of this structural motif in medicinal chemistry [7].
[1,3,2]Dioxaborinan-2-ol occupies a strategically important position within the broader landscape of boron-containing heterocycles due to its balanced stability, synthetic versatility, and unique reactivity patterns. As a six-membered cyclic boronate ester, it bridges the gap between highly reactive acyclic boronic acids and structurally constrained five-membered oxaboroles like tavaborole. This intermediate ring size offers distinct advantages in drug design, including improved metabolic stability compared to acyclic analogs and potentially better bioavailability profiles than bulkier polycyclic boron systems [2] [7].
Pharmacological Significance
Boron heterocycles demonstrate remarkable target affinity and selectivity through reversible covalent interactions between the electron-deficient boron atom and nucleophilic residues in biological targets. [1,3,2]Dioxaborinan-2-ol derivatives exhibit several pharmacologically advantageous properties:
Enzyme Inhibition Mechanisms: Like their oxaborole counterparts, dioxaborinane derivatives can inhibit amino acid tRNA synthetases through boron-dependent binding to the adenine nucleoside of transfer ribonucleic acid (tRNA), disrupting protein synthesis in pathogens. This mechanism is exemplified by the benzoxaborole antifungal agent tavaborole, which shows potent activity against dermatophytes (minimum inhibitory concentration values of 1-2 μg/mL against Trichophyton species) [4] [7]. Although [1,3,2]dioxaborinan-2-ol derivatives have shown variable activities in preliminary screens, their larger ring size offers opportunities for structural diversification to optimize target interactions.
Antimicrobial Applications: Novel [1,3,2]dioxaborinane derivatives have demonstrated promising antifungal activities against dermatophytic pathogens. For instance, compound 34 (a dioxaborinane derivative) exhibited minimum inhibitory concentration values of 42.0 μM against Trichophyton rubrum and 21.0 μM against Trichophyton mentagrophytes, indicating structure-dependent potency [7]. These activities, though currently less potent than clinically approved tavaborole, provide crucial proof-of-concept for further molecular optimization targeting fungal infections.
Anticancer Potential: Emerging research indicates that structurally modified dioxaborinanes can inhibit cancer cell proliferation through proteasome inhibition mechanisms analogous to bortezomib, though with potentially improved selectivity profiles. Recent studies have evaluated these compounds against oral squamous cell carcinoma cell lines, demonstrating their potential as scaffolds for developing novel oncology therapeutics [7].
Synthetic and Reactivity Significance
[1,3,2]Dioxaborinan-2-ol serves as a versatile intermediate in synthetic organic chemistry due to its unique electronic properties and functional group compatibility:
Synthetic Building Block: The compound undergoes ring-opening reactions with nucleophiles, enabling its use as a protecting group for diols or as a precursor to functionalized alkylboron compounds. Recent advances have employed dioxaborinane derivatives in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures important in pharmaceutical synthesis [7] [9].
Coordination Chemistry: The oxygen atoms in the dioxaborinane ring can coordinate to metal centers, making these compounds useful ligands in catalytic systems. This property has been exploited in designing asymmetric catalysts for enantioselective transformations, leveraging the chiral environment around the boron center in substituted derivatives [9].
Small Molecule Activation: The electron-deficient boron center enables the activation of small molecules through coordination or bond formation. [1,3,2]Dioxaborinane derivatives have shown potential in activating σ-bonds (hydrogen-hydrogen, carbon-hydrogen) and π-bonds (carbon-oxygen, carbon-nitrogen), facilitating catalytic transformations that are typically mediated by transition metals [9].
Table 3: Comparative Analysis of Boron-Containing Heterocycles with Pharmacological Relevance
Heterocycle Type | Representative Drug | Key Advantages | Limitations | Relation to [1,3,2]Dioxaborinan-2-ol |
---|---|---|---|---|
Oxaborole (5-membered) | Tavaborole | Excellent antifungal potency; FDA-approved | Limited structural diversity; potential metabolic instability | Structurally analogous with different ring strain and conformational flexibility |
Benzoxaborole | Crisaborole | Topical anti-inflammatory; FDA-approved for atopic dermatitis | Formulation challenges | Larger fused system incorporating dioxaborinane-like motifs |
Diazaborine | Not approved (experimental) | Antibacterial activity | Synthetic complexity; potential toxicity | Shares boron-nitrogen bonds but different electronic properties |
[1,3,2]Dioxaborinane | Experimental compounds | Enhanced stability; synthetic versatility; tunable pharmacokinetics | Currently less potent than approved agents | Core scaffold of interest with demonstrated biological activities |
The significance of [1,3,2]dioxaborinan-2-ol extends beyond immediate pharmacological applications into materials science, where its derivatives serve as components in liquid crystals, organic light-emitting diodes, and sensors. The tunable electronic properties through ring substituents make this heterocycle particularly valuable for designing functional materials with specific optoelectronic characteristics. Recent studies have explored dioxaborinane-containing polymers as biodegradable materials with controlled release capabilities, highlighting the interdisciplinary importance of this structural motif [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0